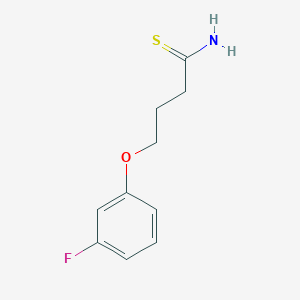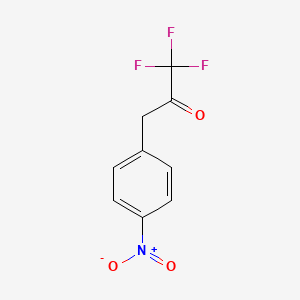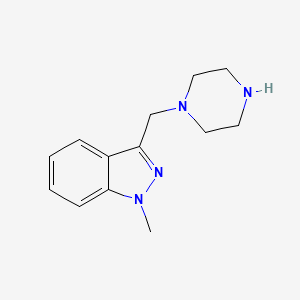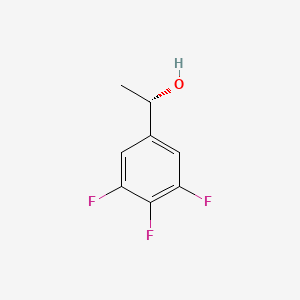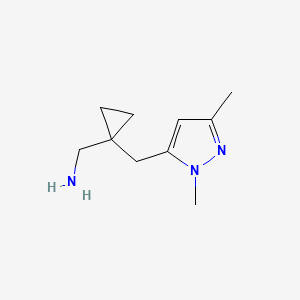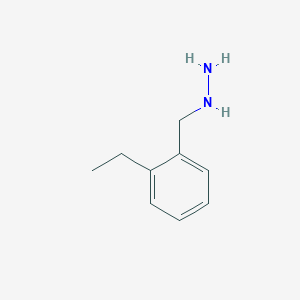
(2-Ethylbenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylbenzyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
準備方法
Synthetic Routes and Reaction Conditions
(2-Ethylbenzyl)hydrazine can be synthesized through the reaction of (2-ethylbenzyl)chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Ethylbenzyl)chloride+Hydrazine hydrate→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Ethylbenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azines or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazines or hydrazones.
科学的研究の応用
(2-Ethylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (2-Ethylbenzyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- (2-Methylbenzyl)hydrazine
- (2-Propylbenzyl)hydrazine
- (2-Butylbenzyl)hydrazine
Uniqueness
(2-Ethylbenzyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds, which may have different alkyl groups attached to the benzyl moiety.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2-ethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-2-8-5-3-4-6-9(8)7-11-10/h3-6,11H,2,7,10H2,1H3 |
InChIキー |
MMLGNRLSWLNXIS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


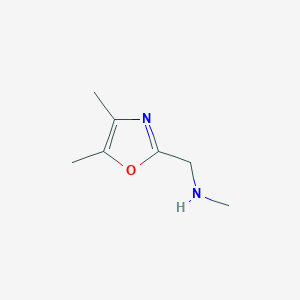
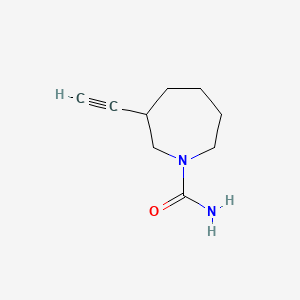
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
